molecular formula C53H98N24O14S B12325969 Met-lys-arg-ser-arg-gly-pro-ser-*pro-arg-arg

Met-lys-arg-ser-arg-gly-pro-ser-*pro-arg-arg

Cat. No.: B12325969
M. Wt: 1327.6 g/mol
InChI Key: XXSQKDSFQHDKRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-MET-LYS-ARG-SER-ARG-GLY-PRO-SER-PRO-ARG-ARG-OH is a peptide composed of eleven amino acids. Each amino acid in this sequence plays a crucial role in the peptide’s overall structure and function. Peptides like this one are often studied for their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-MET-LYS-ARG-SER-ARG-GLY-PRO-SER-PRO-ARG-ARG-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like H-MET-LYS-ARG-SER-ARG-GLY-PRO-SER-PRO-ARG-ARG-OH is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Methionine (MET) can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to study structure-activity relationships.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or performic acid for oxidation reactions.

    Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.

    Substitution reactions: Site-directed mutagenesis techniques to replace specific amino acids.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

H-MET-LYS-ARG-SER-ARG-GLY-PRO-SER-PRO-ARG-ARG-OH: has several applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-MET-LYS-ARG-SER-ARG-GLY-PRO-SER-PRO-ARG-ARG-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context in which the peptide is studied.

Comparison with Similar Compounds

Similar Compounds

    H-MET-GLU-VAL-GLY-TRP-TYR-ARG-SER-PRO-PHE-SER-ARG-VAL-VAL-HIS-LEU-TYR-ARG-ASN-GLY-LYS-OH: Another peptide with a different sequence but similar structural properties.

    H-ASP-ARG-VAL-TYR-ILE-HIS-D-ALA-OH: A peptide with a different amino acid composition but comparable biological activities.

Uniqueness

H-MET-LYS-ARG-SER-ARG-GLY-PRO-SER-PRO-ARG-ARG-OH: is unique due to its specific sequence of amino acids, which confers distinct structural and functional properties. This uniqueness makes it valuable for studying specific biological processes and developing targeted therapeutic applications.

Properties

Molecular Formula

C53H98N24O14S

Molecular Weight

1327.6 g/mol

IUPAC Name

2-[[2-[[1-[2-[[1-[2-[[2-[[2-[[2-[[6-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C53H98N24O14S/c1-92-25-17-29(55)40(81)69-31(10-2-3-18-54)42(83)71-32(12-5-20-65-51(58)59)44(85)74-35(27-78)45(86)70-30(11-4-19-64-50(56)57)41(82)68-26-39(80)76-23-8-15-37(76)46(87)75-36(28-79)48(89)77-24-9-16-38(77)47(88)72-33(13-6-21-66-52(60)61)43(84)73-34(49(90)91)14-7-22-67-53(62)63/h29-38,78-79H,2-28,54-55H2,1H3,(H,68,82)(H,69,81)(H,70,86)(H,71,83)(H,72,88)(H,73,84)(H,74,85)(H,75,87)(H,90,91)(H4,56,57,64)(H4,58,59,65)(H4,60,61,66)(H4,62,63,67)

InChI Key

XXSQKDSFQHDKRK-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N1CCCC1C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

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